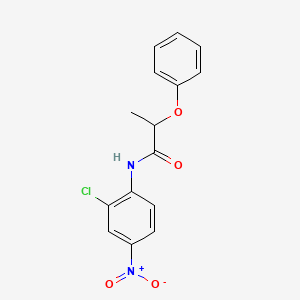![molecular formula C16H16N4O3 B5129296 4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine, commonly known as NDPM, is a synthetic compound that has been widely used in scientific research. NDPM is an azo dye that can be used as a pH indicator, and it has also been used as a probe for the detection of nucleic acids.
Mecanismo De Acción
The mechanism of action of NDPM is not fully understood, but it is believed to involve the binding of NDPM to nucleic acids. NDPM can bind to DNA or RNA through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The binding of NDPM to nucleic acids can cause changes in the conformation of the nucleic acids, which can be detected by changes in the color or fluorescence of NDPM.
Biochemical and Physiological Effects
NDPM has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine. NDPM is not toxic at low concentrations, but high concentrations can cause cytotoxicity and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDPM has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. NDPM is also easy to use and can be added directly to biological samples without the need for complex preparation procedures. However, NDPM has several limitations. It has a limited pH range for use as a pH indicator, and it has a low binding affinity for nucleic acids compared to other probes.
Direcciones Futuras
There are several future directions for the use of NDPM in scientific research. One direction is the development of new derivatives of NDPM with improved properties, such as higher binding affinity for nucleic acids or a broader pH range for use as a pH indicator. Another direction is the application of NDPM in new areas of research, such as the detection of microorganisms or the monitoring of environmental pollutants. Overall, NDPM has great potential for use in scientific research and is a valuable tool for the detection and analysis of nucleic acids.
Métodos De Síntesis
NDPM can be synthesized by the reaction of 4-aminomorpholine and 4-(2-nitrophenyl)diazenylphenol in the presence of a suitable catalyst. The reaction yields NDPM as a yellow powder, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
NDPM has been widely used in scientific research for various purposes. It has been used as a pH indicator in biological systems, where changes in pH can be monitored by changes in the color of NDPM. NDPM has also been used as a probe for the detection of nucleic acids, where it can bind to DNA or RNA and produce a detectable signal.
Propiedades
IUPAC Name |
(4-morpholin-4-ylphenyl)-(2-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-20(22)16-4-2-1-3-15(16)18-17-13-5-7-14(8-6-13)19-9-11-23-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIDOVGMJUIFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801038777 |
Source


|
| Record name | Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801038777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-Nitrophenyl)diazenyl]phenyl}morpholine | |
CAS RN |
328022-37-3 |
Source


|
| Record name | Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801038777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)

![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)

![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)